molecular formula C11H14N4O4 B6328916 1-(2,4-Dinitrophenyl)-1,4-diazepane CAS No. 1178816-03-9

1-(2,4-Dinitrophenyl)-1,4-diazepane

Cat. No. B6328916
CAS RN: 1178816-03-9
M. Wt: 266.25 g/mol
InChI Key: HBQGMUQPONACFE-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-1,4-diazepane is a compound that has been studied in the context of various chemical reactions and properties . It is related to 2,4-Dinitrophenylhydrazine (DNPH), a red to orange solid that is a substituted hydrazine . DNPH is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .


Synthesis Analysis

The synthesis of related compounds involves the reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . The reaction mixture is heated to reflux and stirred vigorously for several days .

Scientific Research Applications

Synthesis and Reactivity

1,4-Diazepines, including compounds like 1-(2,4-Dinitrophenyl)-1,4-diazepane, are explored for their synthetic schemes and reactivity due to their significant medicinal importance. These compounds are associated with a wide range of biological activities, making them a focal point for pharmaceutical research. Scientists actively engage in synthesizing and evaluating the biological aspects of 1,4-diazepine derivatives to exploit their potential in pharmaceutical applications (Rashid et al., 2019).

Biological Significance

The biological attributes of 1,4-diazepine derivatives, such as this compound, have garnered attention for their diverse biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The exploration of these derivatives for potential pharmaceutical use highlights their importance in drug discovery and therapeutic applications (Rashid et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-1,4-diazepane is the mitochondria in cells . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal energy production processes within the cell .

Mode of Action

This compound interacts with its target by causing dose-dependent mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to the rapid loss of ATP as heat . This uncoupling effect results in increased energy expenditure and heat production at the cellular level .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid conversion of ATP into heat . This process increases the basal metabolic rate, leading to increased energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by limited distribution to tissues . Following administration, experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The molecular and cellular effects of this compound’s action include increased basal metabolic rate , rapid loss of ATP as heat , and uncontrolled hyperthermia . In case of overdose, it can lead to severe toxicities, including death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to the compound occurs from pesticide runoff to water and from releases to the air from manufacturing plants . Moreover, the compound’s toxicity can be influenced by the dose and route of administration .

properties

IUPAC Name

1-(2,4-dinitrophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQGMUQPONACFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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